4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine
Overview
Description
4-(3-Bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine is a chemical compound characterized by its bromophenyl group and thiazol-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-bromophenylamine with 2-methylpropylamine in the presence of a suitable catalyst, followed by cyclization with thiourea to form the thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide, in polar aprotic solvents.
Major Products Formed:
Oxidation: Bromobenzene derivatives, phenolic compounds.
Reduction: Amines, amides.
Substitution: Alkylated phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(3-Bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine exerts its effects involves interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3-Bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine is structurally similar to other thiazole derivatives, such as this compound and this compound.
Uniqueness:
The presence of the bromophenyl group and the specific N-(2-methylpropyl) side chain contribute to its unique chemical properties and biological activity compared to other thiazole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug development, industrial chemistry, and biological research.
Properties
IUPAC Name |
4-(3-bromophenyl)-N-(2-methylpropyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2S/c1-9(2)7-15-13-16-12(8-17-13)10-4-3-5-11(14)6-10/h3-6,8-9H,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNSLNIKFLACBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.